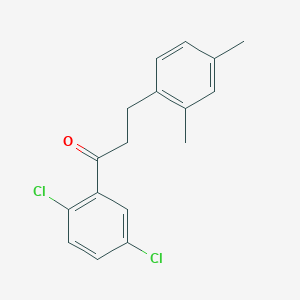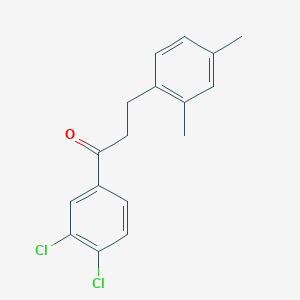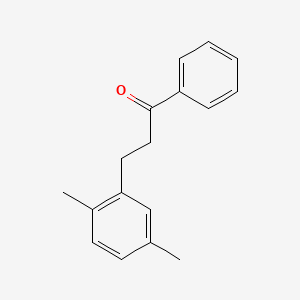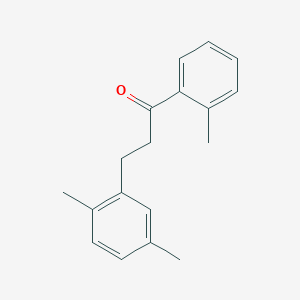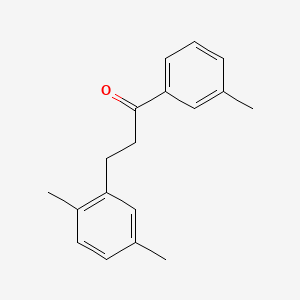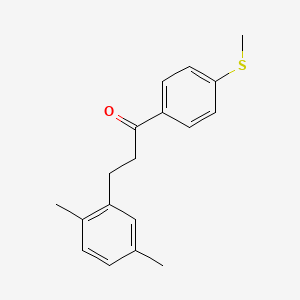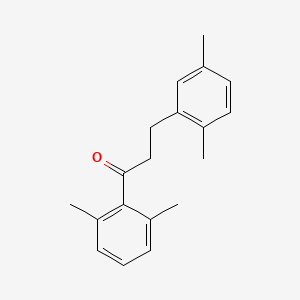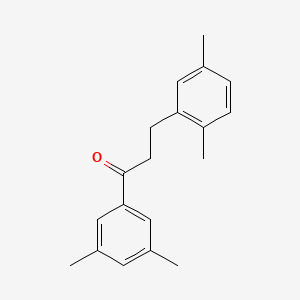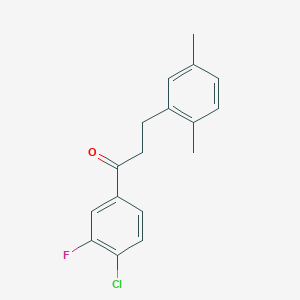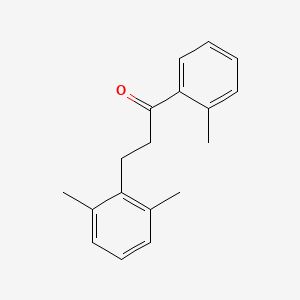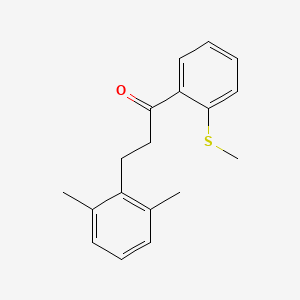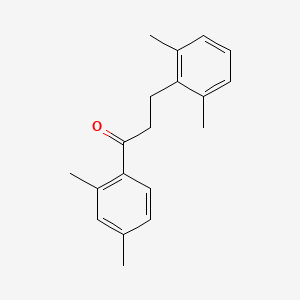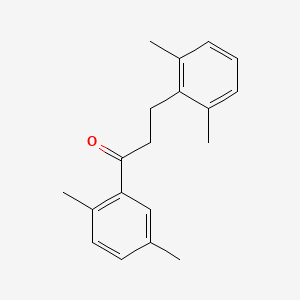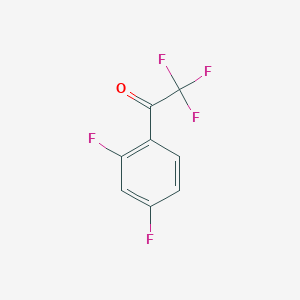
1-(2,4-二氟苯基)-2,2,2-三氟乙酮
描述
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups
科学研究应用
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body, which can influence a variety of biological processes .
Mode of Action
It’s possible that the compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways that this compound affects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound at the molecular and cellular level .
生化分析
Biochemical Properties
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interactions between 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone and these enzymes often involve the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and downstream effects.
Cellular Effects
The effects of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule’s function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical impact.
Dosage Effects in Animal Models
The effects of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold doses at which the compound begins to exert significant biochemical effects, such as enzyme inhibition or activation. Additionally, high doses of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can result in toxic effects, including liver and kidney damage, highlighting the need for careful dosage optimization in experimental settings.
Metabolic Pathways
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. The metabolic pathways of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone are complex and can vary depending on the specific cellular context and the presence of other biochemical factors.
Transport and Distribution
The transport and distribution of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone within cells and tissues are mediated by various transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can influence its biochemical effects, as different tissues and cell types may exhibit varying levels of sensitivity to the compound.
Subcellular Localization
The subcellular localization of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is a critical factor in determining its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can affect its interactions with biomolecules and its overall biochemical impact, highlighting the importance of understanding its subcellular distribution in various experimental contexts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-difluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone .
化学反应分析
Types of Reactions: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound shares a similar difluorophenyl group but has a triazole ring instead of a trifluoromethyl group.
Uniqueness: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMOPRHHLTLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645227 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-05-7 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


